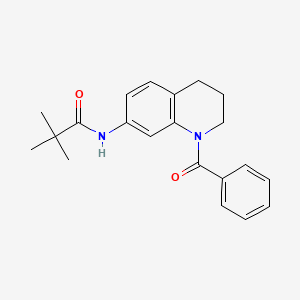![molecular formula C22H29N7O3S B6559539 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide CAS No. 1021206-27-8](/img/structure/B6559539.png)
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound notable for its intricate structure, which features a benzamide core linked to diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide generally involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step typically involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the azepane ring: : A nucleophilic substitution reaction, where the azepane is introduced to the pyrazolo[3,4-d]pyrimidine intermediate.
Incorporation of the dimethylsulfamoyl group: : This often involves sulfonylation reactions under anhydrous conditions.
Final amidation step: : The benzamide group is added through amidation, typically using an activating agent like carbodiimide.
Industrial production mirrors these synthetic routes but is optimized for scale, involving high-yield reaction conditions, robust catalysts, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the azepane and sulfamoyl groups.
Reduction: : Reductive reactions can alter the pyrazolo[3,4-d]pyrimidine core, often utilizing hydrogenation or hydride donors.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially at the aromatic benzamide ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under controlled pH conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).
Substitution: : Various halides and nucleophiles, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Oxidized derivatives at the azepane or sulfamoyl positions.
Reduction: : Hydrogenated forms with reduced double bonds or ring structures.
Substitution: : Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is utilized in several research domains:
Chemistry: : Investigations into its unique reactivity profile for developing new reaction mechanisms.
Biology: : Studies on its interactions with biological macromolecules, particularly enzymes and receptors.
Medicine: : Exploration of its pharmacological properties, including potential anti-inflammatory, antitumor, and antimicrobial activities.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, primarily through binding to enzyme active sites or receptor domains. This binding can modulate biological pathways, often by inhibiting or activating key proteins. The exact pathways vary based on the biological context but generally involve alterations in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Compared to similar compounds like other pyrazolo[3,4-d]pyrimidine derivatives, N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide stands out due to its unique combination of functional groups:
N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide: : Lacks the dimethylsulfamoyl group, affecting its solubility and reactivity.
4-{4-[1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}benzamide: : Substitutes the azepane ring with a piperidine, influencing its binding affinity and selectivity.
The specific arrangement and nature of the groups in this compound confer unique chemical and biological properties that can be advantageous in various applications.
Hope this meets your requirements. If there’s anything more you need, feel free to say so.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O3S/c1-27(2)33(31,32)18-9-7-17(8-10-18)22(30)23-11-14-29-21-19(15-26-29)20(24-16-25-21)28-12-5-3-4-6-13-28/h7-10,15-16H,3-6,11-14H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFIJMCNURXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6559456.png)
![N-(3-acetylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6559466.png)
![N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6559474.png)
![8-(2,2-dimethylpropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559483.png)
![3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559491.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B6559504.png)

![N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B6559514.png)
![N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6559520.png)
![N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6559522.png)
![N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6559524.png)
![2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole](/img/structure/B6559532.png)
![4-(dimethylsulfamoyl)-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6559550.png)
![(2E)-3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B6559563.png)
